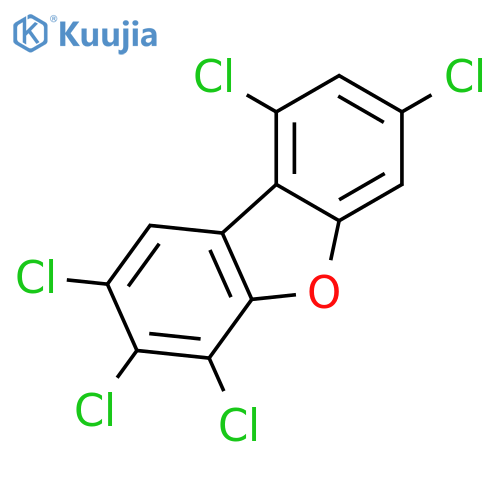Cas no 70648-21-4 (1,3,6,7,8-Pentachlorodibenzofuran)

70648-21-4 structure
商品名:1,3,6,7,8-Pentachlorodibenzofuran
1,3,6,7,8-Pentachlorodibenzofuran 化学的及び物理的性質
名前と識別子
-
- DF-13678-S
- 1,3,6,7,8-pentachlorodibenzofuran
- 2,3,4,7,9-pentachlorodibenzofuran
- dibenzofuran, 1,3,6,7,8-pentachloro-
- Dibenzofuran, 2,3,4,7,9-pentachloro
- FRLMQDUYUJIHCZ-UHFFFAOYSA-N
- 479RK92V34
- PCDF 110
- BDBM50408329
- UNII-479RK92V34
- NS00121409
- DTXSID30220936
- Q27259039
- SCHEMBL2281295
- 1,3,6,7,8-Pentachloro-dibenzofuran
- 70648-21-4
- CHEMBL334374
- 1,3,6,7,8-Pentachlorodibenzofuran
-
- インチ: InChI=1S/C12H3Cl5O/c13-4-1-6(14)9-5-3-7(15)10(16)11(17)12(5)18-8(9)2-4/h1-3H
- InChIKey: FRLMQDUYUJIHCZ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C2=C1OC3=C(C(=C(C=C23)Cl)Cl)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 337.86289
- どういたいしつりょう: 337.862653
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7
- トポロジー分子極性表面積: 13.1
じっけんとくせい
- 密度みつど: 1.7
- ふってん: 448.2°C at 760 mmHg
- フラッシュポイント: 224.9°C
- 屈折率: 1.715
- PSA: 13.14
1,3,6,7,8-Pentachlorodibenzofuran 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P220438-10mg |
1,3,6,7,8-Pentachlorodibenzofuran |
70648-21-4 | 10mg |
$1499.00 | 2023-05-17 | ||
| TRC | P220438-1mg |
1,3,6,7,8-Pentachlorodibenzofuran |
70648-21-4 | 1mg |
$190.00 | 2023-05-17 |
1,3,6,7,8-Pentachlorodibenzofuran 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
70648-21-4 (1,3,6,7,8-Pentachlorodibenzofuran) 関連製品
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
